Introduction: The Significance of Isotopic Labeling
Introduction: The Significance of Isotopic Labeling
An In-depth Technical Guide to Demecolcine-d3: Properties, Structure, and Applications
Demecolcine-d3 is the deuterated form of demecolcine (also known as colcemid), a close structural analog of the antimitotic alkaloid colchicine.[1][2] Found naturally in the autumn crocus (Colchicum autumnale), demecolcine is distinguished from colchicine by the replacement of an N-acetyl group with an N-methyl group, a modification that renders it less toxic.[1][2][3] The "-d3" designation signifies that the three hydrogen atoms on this N-methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.
This isotopic labeling is not a trivial alteration. It imparts a specific mass shift without significantly altering the compound's chemical and biological properties. This makes Demecolcine-d3 an invaluable tool for researchers, particularly in quantitative analytical chemistry, where it serves as an ideal internal standard for mass spectrometry-based assays.[4][5] Furthermore, its use extends to metabolic studies, where the deuterium label acts as a tracer to elucidate the compound's fate within a biological system.[6] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key applications of Demecolcine-d3 for professionals in research and drug development.
Molecular Structure and Chemical Identity
The core structure of Demecolcine-d3 consists of a trimethoxy-substituted aromatic ring fused to a seven-membered tropolone ring system. The deuterium labeling is specifically located on the methylamino group at the C7 position.
Caption: Mechanism of action for Demecolcine-d3, leading to mitotic arrest.
Key Applications in a Research Setting
The unique properties of Demecolcine-d3 make it a versatile tool in several scientific domains.
Cell Synchronization
The most common application is the synchronization of cell populations in metaphase. [3]Arresting a large number of cells at the same stage of the cell cycle is crucial for:
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Karyotyping: Preparing chromosome spreads for cytogenetic analysis. [1][3]* Mitotic Studies: Harvesting a high yield of mitotic cells to study proteins and events specific to this phase. [1]* Cancer Therapy Research: Synchronizing tumor cells at metaphase, a radiosensitive stage, to potentially enhance the efficacy of radiotherapy. [1]
Internal Standard for Quantitative Analysis
In bioanalytical chemistry, particularly for pharmacokinetic and toxicokinetic studies, an ideal internal standard is required for accurate quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Demecolcine-d3 is an excellent internal standard for the quantification of demecolcine because:
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It has nearly identical chemical and physical properties, ensuring it behaves similarly during sample extraction and chromatographic separation.
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Its 3-dalton mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, preventing signal interference. [5]
Animal Cloning and Developmental Biology
Demecolcine is used in somatic cell nuclear transfer (cloning) procedures to assist in the enucleation of oocytes. [1][2]By disrupting the microtubule spindle that holds the oocyte's chromosomes, it facilitates their removal, creating a recipient cell for a new nucleus. [1]
Experimental Protocols
Protocol 1: Cell Synchronization for Chromosome Spreads
This protocol provides a general workflow for arresting adherent mammalian cells in metaphase. Note: Optimal concentrations and incubation times must be determined empirically for each cell line.
Methodology:
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Cell Seeding: Plate cells (e.g., HeLa, CHO) in a T-25 flask or on a coverslip and grow until they reach 60-70% confluency.
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Drug Treatment: Prepare a stock solution of Demecolcine-d3 in DMSO or ethanol. Add the drug to the cell culture medium to a final concentration of 0.1-0.5 µg/mL.
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Incubation: Incubate the cells for 4-16 hours. Shorter incubation times with higher concentrations are used for mitotic shake-off, while longer times are used for general metaphase arrest.
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Cell Harvest:
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For mitotic shake-off, gently tap the flask to dislodge the rounded-up mitotic cells and collect the medium.
-
For adherent cells, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.
-
-
Hypotonic Treatment: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a hypotonic solution (e.g., 75 mM KCl) pre-warmed to 37°C. Incubate for 15-20 minutes at 37°C to swell the cells.
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Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid) to stop the hypotonic action. Centrifuge, remove the supernatant, and resuspend in 5 mL of fresh fixative. Repeat the fixation step two more times.
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Slide Preparation: Drop the fixed cell suspension onto a clean, cold, humid microscope slide from a height of about 30 cm. Allow the slide to air dry.
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Staining: Stain the chromosomes with Giemsa or DAPI for visualization under a microscope.
Caption: Workflow for preparing chromosome spreads using Demecolcine-d3.
Protocol 2: Use as an Internal Standard in LC-MS/MS
Methodology:
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Sample Collection: Collect biological matrix (e.g., plasma, urine, tissue homogenate).
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Standard Preparation: Prepare a working solution of Demecolcine-d3 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
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Sample Spiking: To a 100 µL aliquot of the biological sample, add a small volume (e.g., 10 µL) of the Demecolcine-d3 internal standard working solution. Also spike calibration standards and quality control samples.
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Protein Precipitation/Extraction: Add a protein precipitation solvent (e.g., 300 µL of acetonitrile). Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
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Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
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Data Acquisition: Monitor the specific mass-to-charge (m/z) transitions for both demecolcine (analyte) and Demecolcine-d3 (internal standard).
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Quantification: Calculate the concentration of demecolcine in the unknown sample by comparing the peak area ratio (Analyte/Internal Standard) to the calibration curve.
Safety and Handling
Demecolcine and its deuterated analog should be handled with extreme caution.
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Toxicity: Classified as highly toxic. It is fatal if swallowed and is suspected of damaging fertility or the unborn child. [7][8]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles when handling the solid powder or solutions. [7]* Handling: Handle in a chemical fume hood to avoid inhalation of the powder. [7]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9][7]* Use: This product is intended for research use only (RUO) and is not for diagnostic, therapeutic, human, or veterinary use. [10][9]
Conclusion
Demecolcine-d3 represents a sophisticated refinement of a classic cell biology tool. While retaining the potent microtubule-disrupting activity of its parent compound, the inclusion of a stable isotope label significantly broadens its utility, establishing it as a critical reagent for modern quantitative proteomics, metabolomics, and drug metabolism studies. For researchers, a thorough understanding of its chemical properties, mechanism, and proper handling is essential to leverage its full potential while ensuring laboratory safety.
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Demecolcine-d3 | C21H25NO5 | CID 45358953 - PubChem. [Link]
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Demecolcine - Wikipedia. [Link]
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CAS No : 1217668-72-8| Chemical Name : Demecolcine-d3 | Pharmaffiliates. [Link]
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Demecolcine | C21H25NO5 | CID 220401 - PubChem. [Link]
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Demecolcine | 477-30-5 | Reference standards - Shimadzu Chemistry & Diagnostics. [Link]
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SAFETY DATA SHEET - Fisher Scientific (UK). [Link]
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Demecolcine - Hazardous Agents - Haz-Map. [Link]
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